Physicochemical Characteristics of 6,7-Diazaspiro[4.5]decane: A Theoretical and Practical Guide
Physicochemical Characteristics of 6,7-Diazaspiro[4.5]decane: A Theoretical and Practical Guide
Disclaimer: Publicly available experimental data on the physicochemical properties, synthesis, and biological activity of 6,7-Diazaspiro[4.5]decane is limited. This guide provides predicted physicochemical characteristics and outlines generalized experimental protocols based on established methods for analogous compounds. Researchers should use this information as a preliminary guide for experimental design.
Introduction
6,7-Diazaspiro[4.5]decane is a bicyclic organic compound featuring a spirocyclic carbon center connecting a cyclopentane ring and a diazacyclohexane (piperazine) ring. The nitrogen atoms at positions 6 and 7 are vicinal, classifying it as a vicinal diamine incorporated into a heterocyclic system. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles. This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the theoretical and practical aspects of characterizing 6,7-Diazaspiro[4.5]decane.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of 6,7-Diazaspiro[4.5]decane have been predicted using computational models. These values provide a useful starting point for experimental work, such as selecting appropriate solvent systems and analytical conditions.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₆N₂ | - |
| Molecular Weight | 140.23 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 0.8 - 1.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Moderately Soluble | Expected to be influenced by pH due to the basic nature of the amine groups. |
| pKa₁ (Conjugate Acid) | 8.5 - 9.5 | Predicted for the first protonation of the diamine. |
| pKa₂ (Conjugate Acid) | 5.0 - 6.0 | Predicted for the second protonation of the diamine. |
| Boiling Point | 210 - 230 °C | Estimated at atmospheric pressure. |
| Melting Point | Not Predicted | Highly dependent on crystalline form. |
| Hydrogen Bond Donors | 2 | The two N-H groups. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |
Table 1: Predicted Physicochemical Properties of 6,7-Diazaspiro[4.5]decane. These values were estimated using various online computational tools and should be confirmed experimentally.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of 6,7-Diazaspiro[4.5]decane, based on established methods for similar vicinal diamines and diazaspiro compounds.
Synthesis
A plausible synthetic route to 6,7-Diazaspiro[4.5]decane could involve the construction of the vicinal diamine functionality on a spiro[4.5]decane precursor. One potential approach is outlined below.
Reaction Scheme:
A potential synthesis could start from spiro[4.5]decan-6-one.
-
Formation of an α-hydroxyimine: Reaction of spiro[4.5]decan-6-one with a suitable amine, followed by α-hydroxylation.
-
Reductive Amination: Conversion of the α-hydroxyimine to the vicinal diamine through a reductive amination process.
Detailed Methodology (Hypothetical):
-
Step 1: Synthesis of a Precursor. A suitable starting material would be spiro[4.5]decan-6-one.
-
Step 2: Introduction of Nitrogen Atoms. This is a critical step and could be approached in several ways. One possibility is the formation of an α-dione from the ketone, followed by reductive amination with ammonia or a protected amine source. Another approach could involve the catalytic diamination of an alkene precursor.
-
Step 3: Cyclization (if necessary) and Deprotection. Depending on the chosen route, a cyclization step might be required to form the piperazine ring. If protecting groups are used for the amine functionalities, a final deprotection step will be necessary.
-
Purification: The final product would likely be purified by column chromatography on silica gel or alumina, followed by crystallization or distillation under reduced pressure.
Structural and Purity Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region (typically 1.0-3.5 ppm). The signals corresponding to the protons on the carbons adjacent to the nitrogen atoms would likely appear more downfield. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration. The integration of the signals would correspond to the number of protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbons bonded to the nitrogen atoms would be expected to have chemical shifts in the range of 40-60 ppm.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic structure.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern would be characteristic of the diazaspiro[4.5]decane structure, with potential losses of alkyl fragments from the cyclopentane ring.
-
Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight, typically observing the protonated molecule [M+H]⁺ at m/z = 141.
3.2.3. Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can be used to assess the purity of the synthesized compound.
-
Gas Chromatography (GC): Given the predicted boiling point, GC could also be a suitable method for purity analysis, likely using a polar column.
Mandatory Visualizations
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like 6,7-Diazaspiro[4.5]decane.
A generalized workflow for the synthesis and characterization of 6,7-Diazaspiro[4.5]decane.
Signaling Pathways and Drug Development
There is no specific information available in the public domain regarding the biological activity of 6,7-Diazaspiro[4.5]decane or its involvement in any signaling pathways. However, the diazaspiro[4.5]decane scaffold is present in a variety of biologically active compounds. Derivatives have been investigated for their potential as, for example, receptor antagonists or enzyme inhibitors.
For drug development professionals, 6,7-Diazaspiro[4.5]decane represents a novel, rigid scaffold that could be functionalized to explore new chemical space. The vicinal diamine motif can be a key pharmacophore for interacting with various biological targets. Further research would be required to synthesize derivatives and screen them for biological activity to identify potential therapeutic applications and elucidate any involvement in cellular signaling.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical characteristics and a hypothetical framework for the synthesis and analysis of 6,7-Diazaspiro[4.5]decane. The lack of experimental data highlights an opportunity for new research to explore the properties and potential applications of this novel diazaspiro compound. The provided theoretical data and generalized protocols are intended to facilitate the initiation of such research endeavors. All predicted and generalized information should be validated through rigorous experimentation.
